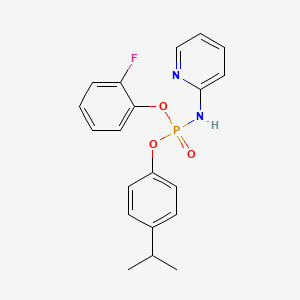![molecular formula C20H15BrN4O5 B11696832 2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)
2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジドは、ブロモフェノキシ基、ニトロピリジニル基、およびアセトヒドラジド部分を含む複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-(4-ブロモフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジドの合成は、通常、複数段階のプロセスを伴います。
4-ブロモフェノキシ酢酸の生成: これは、水酸化ナトリウムなどの塩基の存在下で、4-ブロモフェノールとクロロ酢酸を反応させることで達成できます。
4-ブロモフェノキシアセトヒドラジドの合成: 次に、4-ブロモフェノキシ酢酸は、ヒドラジン水和物と反応させることにより、そのヒドラジド形に変換されます。
5-ニトロピリジン-2-オールの調製: これは、硝酸と硫酸の混合物を使用して、ピリジン-2-オールをニトロ化することにより行われます。
4-[(5-ニトロピリジン-2-イル)オキシ]ベンズアルデヒドの生成: このステップでは、適切な触媒の存在下で、5-ニトロピリジン-2-オールと4-ホルミルフェノールを反応させます。
縮合反応: 最後に、4-ブロモフェノキシアセトヒドラジドは、酸性条件下で4-[(5-ニトロピリジン-2-イル)オキシ]ベンズアルデヒドと縮合させて、目的の化合物を生成します。
工業的製造方法
この化合物の工業的製造は、収率、純度、および費用対効果を最適化して、同様の合成経路に従いますが、より大規模に行われる可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide typically involves a multi-step process:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-bromophenoxyacetohydrazide: The 4-bromophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Preparation of 5-nitropyridin-2-ol: This involves nitration of pyridine-2-ol using a mixture of nitric acid and sulfuric acid.
Formation of 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde: This step involves the reaction of 5-nitropyridin-2-ol with 4-formylphenol in the presence of a suitable catalyst.
Condensation Reaction: Finally, 4-bromophenoxyacetohydrazide is condensed with 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: 化合物中のニトロ基は、アミノ基を形成するために還元を受ける可能性があります。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの試薬を使用して還元できます。
置換: ブロモフェノキシ基中の臭素原子は、アミンやチオールなどの他の求核試薬で置換できます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 炭素上のパラジウムまたは水素化ホウ素ナトリウムを用いた水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核試薬。
生成される主な生成物
還元: 2-(4-アミノフェノキシ)-N'-[(E)-{4-[(5-アミノピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジドの生成。
置換: 臭素原子を置換したさまざまな官能基を持つ誘導体の生成。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能化が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学研究では、この化合物の誘導体は、抗菌性、抗癌性、または抗炎症性など、興味深い生物学的活性を示す可能性があります。これらの潜在的な活性により、創薬および開発の候補となります。
医学
医薬品化学では、化合物の構造を改変して、薬物動態学的および薬力学的な特性を向上させることができます。それは、新しい治療薬の開発のためのリード化合物として役立ちます。
産業
産業セクターでは、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの先進材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These potential activities make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(4-ブロモフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジドの作用機序は、その特定の用途によって異なります。たとえば、抗菌剤として使用される場合、細菌細胞膜または酵素と相互作用して、その機能を阻害する可能性があります。抗癌活性の場合は、細胞シグナル伝達経路を阻害したり、癌細胞のアポトーシスを誘導したりする可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(4-クロロフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジド
- 2-(4-フルオロフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジド
- 2-(4-メチルフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジド
独自性
2-(4-ブロモフェノキシ)-N'-[(E)-{4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アセトヒドラジドの独自性は、さまざまな置換反応を受けることができるブロモフェノキシ基にあります。これにより、幅広い誘導体が得られます。さらに、ニトロピリジニル基とアセトヒドラジド基の両方が存在することにより、化学修飾のための複数の部位が提供され、科学研究および産業的用途における汎用性が向上します。
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide
- 2-(4-fluorophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide
- 2-(4-methylphenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide lies in its bromophenoxy group, which can undergo various substitution reactions, providing a wide range of derivatives. Additionally, the presence of both nitropyridinyl and acetohydrazide moieties offers multiple sites for chemical modifications, enhancing its versatility in scientific research and industrial applications.
特性
分子式 |
C20H15BrN4O5 |
|---|---|
分子量 |
471.3 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H15BrN4O5/c21-15-3-8-17(9-4-15)29-13-19(26)24-23-11-14-1-6-18(7-2-14)30-20-10-5-16(12-22-20)25(27)28/h1-12H,13H2,(H,24,26)/b23-11+ |
InChIキー |
BVXHFZVHIDLBMH-FOKLQQMPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11696788.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11696801.png)
![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696808.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
